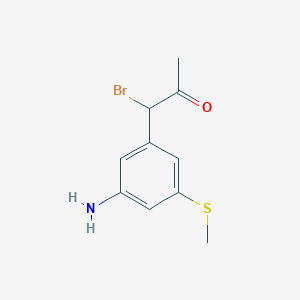

1-(3-Amino-5-(methylthio)phenyl)-1-bromopropan-2-one

Beschreibung

1-(3-Amino-5-(methylthio)phenyl)-1-bromopropan-2-one is a substituted phenyl ketone featuring a bromine atom, an amino group, and a methylthio group on a phenyl ring attached to a propan-2-one backbone. Its molecular formula is C₁₀H₁₂BrNOS, with a molecular weight of 274.18 g/mol .

Eigenschaften

Molekularformel |

C10H12BrNOS |

|---|---|

Molekulargewicht |

274.18 g/mol |

IUPAC-Name |

1-(3-amino-5-methylsulfanylphenyl)-1-bromopropan-2-one |

InChI |

InChI=1S/C10H12BrNOS/c1-6(13)10(11)7-3-8(12)5-9(4-7)14-2/h3-5,10H,12H2,1-2H3 |

InChI-Schlüssel |

IETMZUSGOXXJCF-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C(C1=CC(=CC(=C1)SC)N)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-5-(methylthio)phenyl)-1-bromopropan-2-one typically involves the bromination of 1-(3-Amino-5-(methylthio)phenyl)propan-2-one. This can be achieved using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Amino-5-(methylthio)phenyl)-1-bromopropan-2-one can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or acetonitrile.

Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products:

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Products include sulfoxides and sulfones.

Reduction: Products include alcohols.

Wissenschaftliche Forschungsanwendungen

1-(3-Amino-5-(methylthio)phenyl)-1-bromopropan-2-one has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the development of new pharmaceuticals.

Biological Studies: It can be used to study the effects of brominated compounds on biological systems.

Material Science: The compound may be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(3-Amino-5-(methylthio)phenyl)-1-bromopropan-2-one depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can participate in halogen bonding, while the amino and methylthio groups can form hydrogen bonds and hydrophobic interactions, respectively.

Vergleich Mit ähnlichen Verbindungen

Key Structural Features:

- Bromopropanone Moiety: The bromine atom at the propan-2-one position enhances electrophilic reactivity, enabling nucleophilic substitution reactions.

- Amino Group: Facilitates hydrogen bonding with biological targets, influencing interactions with enzymes or receptors.

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in substituents, halogens, or functional group positions. These differences influence reactivity, biological activity, and industrial utility.

Table 1: Structural and Functional Comparisons

| Compound Name | Molecular Formula | Key Differences | Biological Activity/Reactivity |

|---|---|---|---|

| 1-(3-Amino-5-(trifluoromethylthio)phenyl)-3-bromopropan-2-one | C₁₀H₉BrF₃NOS | Trifluoromethylthio (-SCF₃) instead of methylthio | Enhanced electron-withdrawing effects; increased metabolic stability |

| 1-(3-Amino-5-(methylthio)phenyl)-2-chloropropan-1-one | C₁₀H₁₂ClNOS | Chlorine at propan-1-one position; altered halogen reactivity | Reduced halogen bonding compared to bromine; distinct enzyme inhibition profiles |

| 1-(3-Amino-5-(difluoromethoxy)phenyl)-1-bromopropan-2-one | C₁₀H₁₁BrF₂NO₂ | Difluoromethoxy (-OCHF₂) instead of methylthio | Improved solubility; altered electronic properties |

| 1-(3-Amino-5-(methylthio)phenyl)-3-bromopropan-1-one | C₁₀H₁₂BrNOS | Bromine at propan-1-one position (vs. propan-2-one) | Varied nucleophilic substitution sites; differing pharmacokinetics |

| 1-(2-Amino-5-(trifluoromethylthio)phenyl)-3-chloropropan-2-one | C₁₀H₉ClF₃NOS | Amino group at ortho position; trifluoromethylthio and chlorine substituents | Unique binding to kinase active sites; higher cytotoxicity |

Unique Features of 1-(3-Amino-5-(methylthio)phenyl)-1-bromopropan-2-one

The compound's uniqueness arises from:

Halogen Bonding Capacity : Bromine’s polarizability enhances interactions with biological targets, unlike chlorine or fluorine analogs .

Balanced Lipophilicity : The methylthio group optimizes membrane permeability without excessive hydrophobicity, improving drug-likeness .

Synthetic Versatility : The bromine atom allows site-selective substitutions, enabling tailored derivatization for drug discovery .

Biologische Aktivität

1-(3-Amino-5-(methylthio)phenyl)-1-bromopropan-2-one is an organic compound notable for its diverse functional groups, including an amino group, a methylthio group, and a bromopropanone moiety. These structural features contribute to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant studies, and potential applications.

Chemical Structure and Properties

The molecular formula of 1-(3-Amino-5-(methylthio)phenyl)-1-bromopropan-2-one is C10H12BrN2OS, with a molecular weight of approximately 274.18 g/mol. The presence of the bromine atom enhances its reactivity, while the amino and methylthio groups facilitate interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C10H12BrN2OS |

| Molecular Weight | 274.18 g/mol |

| Functional Groups | Amino, Methylthio, Bromopropanone |

The biological activity of 1-(3-Amino-5-(methylthio)phenyl)-1-bromopropan-2-one is primarily attributed to its ability to interact with various biological macromolecules. The amino group can form hydrogen bonds with receptors or enzymes, while the methylthio group may enhance hydrophobic interactions. The bromopropanone moiety can participate in covalent bonding with target proteins, potentially modulating their activity.

Antimicrobial Activity

Research indicates that 1-(3-Amino-5-(methylthio)phenyl)-1-bromopropan-2-one exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism involves inhibiting bacterial growth through interactions with essential metabolic enzymes.

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways. The presence of the amino group is believed to play a crucial role in this process by facilitating interactions with cell surface receptors.

Study on Antimicrobial Efficacy

A study published in PMC evaluated the antimicrobial effects of several brominated compounds, including 1-(3-Amino-5-(methylthio)phenyl)-1-bromopropan-2-one. The compound demonstrated a minimum inhibitory concentration (MIC) of 16 µg/mL against MRSA, indicating potent antibacterial activity .

Investigation of Anticancer Properties

Another study focused on the compound's anticancer effects showed that it inhibited cell proliferation in various cancer cell lines. The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent .

Comparative Analysis

To better understand the uniqueness of 1-(3-Amino-5-(methylthio)phenyl)-1-bromopropan-2-one, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-(3-Amino-5-(methylthio)phenyl)-1-chloropropan-2-one | Chlorine instead of bromine | Lower reactivity than brominated analogs |

| 1-(3-Amino-5-(methylsulfinyl)phenyl)-1-bromopropan-2-one | Contains a sulfoxide group | Enhanced solubility and reactivity |

| 1-(3-Amino-5-(methylsulfonyl)phenyl)-1-bromopropan-2-one | Contains a sulfone group | Increased polarity and potential bioactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.